



Revolutionizing Pancreatic Islet Isolation: The Role of Clostripain

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Compound of Interest		
Compound Name:	Clostripain	
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Application Note

The successful isolation of high-quality pancreatic islets is a critical bottleneck in diabetes research and the clinical application of islet transplantation for the treatment of type 1 diabetes. [1][2][3] Traditional methods rely on enzymatic digestion of the pancreas using a combination of collagenase and neutral proteases to liberate the islets from the surrounding exocrine tissue.[4] [5] However, the variability and often insufficient yields of viable islets have spurred the investigation of supplemental enzymes to improve the efficiency and consistency of the isolation process.[6][7] **Clostripain**, an arginine-specific endopeptidase from Clostridium histolyticum, has emerged as a key supplementary enzyme that significantly enhances the isolation of functional pancreatic islets.[8][9]

Clostripain's efficacy is attributed to its "tryptic-like activity," which acts synergistically with collagenase to more effectively break down the extracellular matrix of the pancreas.[8][9] This gentle yet effective enzymatic action aids in the consistent release of a higher number of intact and fully functional islets.[1][8] Studies have demonstrated that the addition of Clostripain to the enzyme blend for human pancreas digestion dramatically improves islet yields and the subsequent rates of successful transplantation.[1][8] It has been shown to be particularly beneficial when used in combination with purified collagenase blends and other proteases like thermolysin.[8] The controlled addition of purified Clostripain allows for a more standardized and reproducible isolation procedure, overcoming the batch-to-batch variability often seen with less pure collagenase preparations that have inconsistent levels of contaminating proteases.[7] [10]



Comparative Efficacy of Clostripain Supplementation

The inclusion of **Clostripain** in the enzymatic digestion cocktail has a demonstrable positive impact on several key islet isolation parameters. The following tables summarize quantitative data from studies comparing islet isolation outcomes with and without the addition of **Clostripain**, or in comparison to other proteases.

Table 1: Impact of **Clostripain** on Human Islet Isolation Outcome

Parameter	Control Group (No Clostripain)	Clostripain Group	P-value
Total Islet Equivalents (IEQ)	250,812 437,799		0.0043
Purified Tissue Volume (mL)	Data not specified	Favored Clostripain group	< 0.05
Islet Equivalents per gram pancreas (IEQ/g)	Data not specified	Favored Clostripain group	< 0.05
Fulfillment of Transplantation Criteria	11 of 24 preparations (45.8%)	12 of 12 preparations (100%)	0.0022
Glucose-Stimulated Insulin Secretion (GSIS) Stimulation Index	8.0	10.6	> 0.05

Data adapted from a study on human islet isolation. The control group used various batches of collagenases and neutral proteases, while the experimental group had **Clostripain** added to the enzyme blend.[8]

Table 2: Comparison of Supplementary Enzymes for Human Islet Isolation



Parameter	Collagenase Alone	Collagenase + Neutral Protease (NP)	Collagenase + Clostripain (CP)	Collagenase + NP + CP
Islet Equivalents per gram (IEQ/g)	3090 ± 550	2340 ± 450	2740 ± 280	3430 ± 630
Undigested Tissue (%)	21.1 ± 1.1	13.3 ± 2.2	Not specified	13.7 ± 2.6
Embedded Islets (%)	13 ± 2	Not specified	Not specified	4 ± 1
Post-culture Overall Survival (%)	Not specified	Not specified	74.5 ± 4.8	42.7 ± 3.9
GSIS Stimulation Index	Not specified	2.0 ± 0.12	3.16 ± 0.4	Not specified

This table summarizes findings from a study comparing different combinations of supplementary proteases with collagenase for human islet isolation.[11]

Experimental Protocols

Protocol 1: Human Pancreatic Islet Isolation using Clostripain

This protocol is based on established methods for human islet isolation with the inclusion of **Clostripain** to enhance islet yield and viability.[1][8]

Materials:

- Human pancreas from a donor
- University of Wisconsin (UW) solution
- Collagenase (e.g., Vitacyte Clzyme Collagenase MA)



- Thermolysin
- Clostripain (e.g., Vitacyte Clzyme Clostripain)
- Hank's Balanced Salt Solution (HBSS)
- CMRL 1066 medium
- Human serum albumin
- Ficoll density gradient
- Ricordi chamber[2]
- COBE 2991 cell processor[2]

Procedure:

- Pancreas Procurement and Preparation:
 - The donor pancreas is preserved in cold UW solution.
 - The pancreas is trimmed of excess fat and lymphatic tissue.
 - The main pancreatic duct is cannulated for enzyme infusion.[2][3]
- Enzyme Solution Preparation:
 - Prepare the enzyme blend by reconstituting collagenase, thermolysin, and **Clostripain** in a suitable buffer (e.g., HBSS) according to the manufacturer's instructions.
 - The final concentration of each enzyme should be optimized based on the specific activity of the enzyme lots and the weight of the pancreas.
- Pancreas Perfusion and Digestion:
 - The prepared enzyme solution is infused into the pancreatic duct.[1][8]



- The perfused pancreas is then transferred to a Ricordi chamber for mechanical and enzymatic digestion at 37°C.[2][3]
- The digestion process is monitored by collecting samples and staining for islets to determine the optimal endpoint.
- Islet Purification:
 - The digested tissue is collected and washed to remove residual enzymes.
 - Islets are purified from the exocrine tissue using a continuous density gradient centrifugation with Ficoll in a COBE 2991 cell processor.
- · Islet Culture and Quality Assessment:
 - Purified islets are cultured in CMRL 1066 medium supplemented with human serum albumin.
 - Islet quality is assessed by determining islet yield (in IEQ), purity (dithizone staining),
 viability (FDA/PI staining), and function (glucose-stimulated insulin secretion assay).[3]

Protocol 2: Rat Pancreatic Islet Isolation

This protocol is a general guide for isolating islets from a rat pancreas, which can be adapted to include **Clostripain** for improved results.

Materials:

- Wistar Albino rats (280-350 g)
- Collagenase solution (optimized concentration)
- Clostripain (optional, for enhanced digestion)
- HBSS or other suitable buffer
- Ficoll-Paque or similar density gradient medium
- RPMI 1640 culture medium



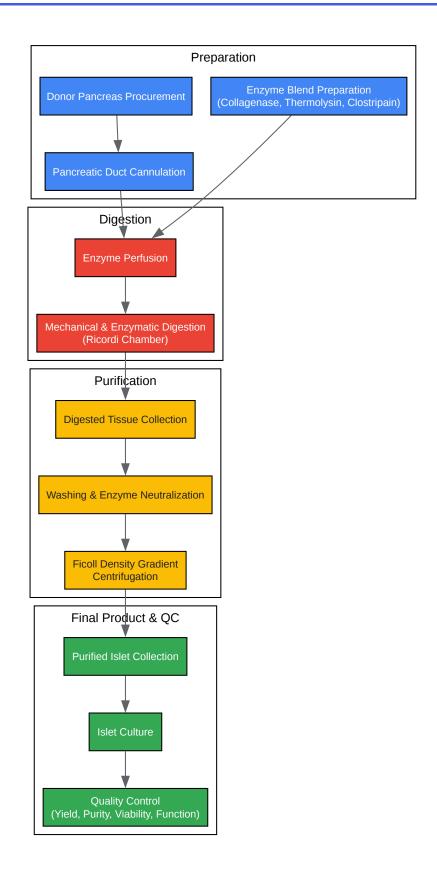
Procedure:

- Pancreas Perfusion:
 - The rat is anesthetized, and the common bile duct is cannulated.
 - The pancreas is distended by injecting cold collagenase solution (with or without Clostripain) through the cannula.
- Pancreas Digestion:
 - The distended pancreas is excised and transferred to a conical tube containing the same enzyme solution.
 - The tube is incubated in a 37°C water bath with gentle shaking for a predetermined time (e.g., 15-20 minutes).[12]
 - The digestion is stopped by adding cold HBSS.
- Islet Purification:
 - The digested tissue is washed and filtered to remove undigested fragments.
 - The cell suspension is then layered on a density gradient and centrifuged to separate the islets.
- Islet Culture:
 - The purified islets are collected from the interface of the gradient, washed, and placed in RPMI 1640 medium for culture.

Visualizing the Workflow and Rationale

To better understand the experimental process and the role of **Clostripain**, the following diagrams illustrate the workflow and the enzymatic interactions.

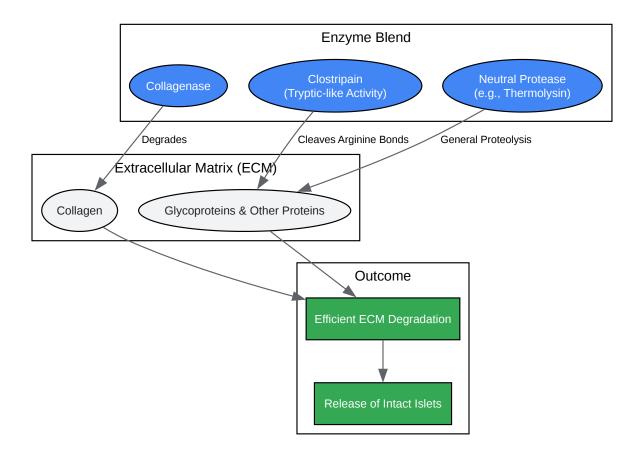




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Caption: Workflow for human pancreatic islet isolation using a **Clostripain**-supplemented enzyme blend.



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Caption: Synergistic action of **Clostripain** with other enzymes in degrading the pancreatic ECM.

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